Endusamycin: A Technical Guide to Discovery, Isolation, and Characterization
Endusamycin: A Technical Guide to Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endusamycin is a polycyclic ether antibiotic produced by the bacterium Streptomyces endus subsp. aureus. As a member of the polyether ionophore class of antibiotics, it demonstrates significant biological activity, including antibacterial properties against Gram-positive and anaerobic bacteria, as well as promising antitumor activities. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Endusamycin, presenting key data, detailed experimental protocols, and workflow visualizations to support further research and development.
Introduction
Endusamycin, initially designated CP-63,517, was first identified from a strain of Streptomyces endus subsp. aureus (ATCC 39574). It belongs to the glycosyl polyether subclass of polyketides, which are known for their diverse biological activities.[1] The potential of Endusamycin as a therapeutic agent is underscored by its efficacy against coccidia in poultry and its ability to stimulate propionic acid production. Recent advancements in metabolic engineering have significantly increased the production titer of Endusamycin, paving the way for more extensive investigation and potential industrialization.[1][2] This guide serves as a comprehensive resource for researchers aiming to work with this promising natural product.
Physicochemical and Biological Properties
A summary of the key quantitative data for Endusamycin is presented below.
Table 1: Physicochemical Properties of Endusamycin [3]
| Property | Value |
| Molecular Formula | C47H77O14Na (Sodium Salt) |
| Molecular Weight | 867.1 g/mol |
| Melting Point (Free Acid) | 95 - 105 °C |
| Melting Point (Sodium Salt) | 215 - 220 °C |
| UV λmax (Methanol) | 232 nm (log E 4.16) |
| Optical Rotation [α]25D (c 0.5, Methanol) | +47.4° (Free Acid) |
| Optical Rotation [α]25D (c 0.5, Methanol) | +25° (Sodium Salt) |
Table 2: Biological Activity of Endusamycin
| Activity | Target Organisms/Cells | Observations |
| Antibacterial | Gram-positive and anaerobic bacteria | Exhibits inhibitory activity |
| Anticoccidial | Poultry | Effective against coccidia |
| Antitumor | Various tumor cell lines | Demonstrates extensive antitumor activities[2] |
| Growth Promotion | Ruminants | Stimulates propionic acid production in vitro |
Table 3: Enhanced Production of Endusamycin through Metabolic Engineering [1]
| Strain/Condition | Titer (mg/L) | Fold Increase |
| Original Strain | 1580 | - |
| Deletion of competing BGCs | - | 1.2x |
| Doubling of Endusamycin BGC | - | 1.69x |
| Optimized Fermentation Medium | - | 1.69x |
| High-yielding strain YC1109 (Shake-flask) | 5469 | 3.46x |
| High-yielding strain YC1109 (Fed-batch) | 5011 | 3.17x |
Experimental Protocols
Fermentation of Streptomyces endus subsp. aureus ATCC 39574
This protocol describes the cultivation of the wild-type strain for the initial production of Endusamycin.
Materials:
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Streptomyces endus subsp. aureus (ATCC 39574) freeze-dried culture
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ATCC Medium 196 (ISP Medium 1) for slant culture
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Seed culture medium (e.g., Tryptic Soy Broth)
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Production fermentation medium (optimization may be required, but a base medium can consist of glucose, yeast extract, peptone, K2HPO4, and MgSO4·7H2O)
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Erlenmeyer flasks
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Shaking incubator
Procedure:
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Rehydration of Freeze-Dried Culture: Aseptically open the vial containing the freeze-dried culture. Withdraw 0.5-1.0 mL of sterile ATCC Medium 196 broth and rehydrate the pellet. Transfer the suspension back to the broth tube.
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Preparation of Stock Cultures: Use the rehydrated culture to inoculate an ATCC Medium 196 agar slant. Incubate at 26°C for 4-6 days until good growth is observed. These slants can be stored at 4°C for short-term use.
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Seed Culture Development: Inoculate a 250 mL Erlenmeyer flask containing 50 mL of seed culture medium with a loopful of spores or mycelia from the agar slant. Incubate at 28°C on a rotary shaker at 250 rpm for 48 hours.
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Production Fermentation: Inoculate a 1 L Erlenmeyer flask containing 200 mL of production medium with a 10% (v/v) inoculum from the seed culture. Incubate at 28°C on a rotary shaker at 250 rpm for 7 days.
Extraction and Isolation of Endusamycin
This protocol outlines a general procedure for the recovery and purification of Endusamycin from the fermentation broth.
Materials:
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Fermentation broth from S. endus
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Filter paper or centrifugation equipment
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Organic solvents (e.g., ethyl acetate, methanol, hexane)
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Silica gel for column chromatography
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Rotary evaporator
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High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
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Separation of Biomass: Separate the mycelial biomass from the fermentation broth by filtration or centrifugation.
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Solvent Extraction: Extract the Endusamycin from both the mycelial cake and the broth filtrate using a suitable organic solvent like ethyl acetate. Pool the organic extracts.
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Concentration: Concentrate the pooled organic extracts under reduced pressure using a rotary evaporator to obtain a crude extract.
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Fractionation: Subject the crude extract to silica gel column chromatography. Elute with a gradient of solvents, such as a hexane-ethyl acetate gradient, to separate fractions based on polarity.
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Purification: Monitor the fractions by thin-layer chromatography (TLC) or HPLC. Pool the fractions containing Endusamycin and further purify using preparative HPLC with a C18 column and a suitable mobile phase (e.g., methanol-water gradient).
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Crystallization: Concentrate the purified fractions to yield Endusamycin. The free acid can be obtained by careful acidification, and the sodium salt can be formed by treatment with a sodium-containing base, followed by crystallization.
Structure Elucidation
This protocol provides a general workflow for determining the chemical structure of the isolated Endusamycin.
Materials:
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Purified Endusamycin sample
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Nuclear Magnetic Resonance (NMR) spectrometer
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Mass Spectrometer (MS) (e.g., ESI-MS)
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Infrared (IR) spectrometer
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Deuterated solvents (e.g., CDCl3, CD3OD)
Procedure:
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Mass Spectrometry: Obtain the high-resolution mass spectrum to determine the exact mass and molecular formula of the compound.
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Nuclear Magnetic Resonance Spectroscopy:
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Acquire 1D NMR spectra (¹H and ¹³C) to identify the types and number of protons and carbons.
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Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish the connectivity between protons and carbons and to assemble the structural fragments.
-
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Infrared Spectroscopy: Analyze the IR spectrum to identify key functional groups present in the molecule (e.g., hydroxyl, carbonyl, ether linkages).
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Data Integration and Structure Determination: Combine the data from MS, NMR, and IR to piece together the complete chemical structure of Endusamycin.
Antimicrobial Activity Assay (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of Endusamycin against susceptible bacteria.
Materials:
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Purified Endusamycin
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Susceptible bacterial strain (e.g., Staphylococcus aureus)
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Cation-adjusted Mueller-Hinton Broth (CAMHB)
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96-well microtiter plates
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Bacterial inoculum standardized to 0.5 McFarland
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Incubator
Procedure:
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Preparation of Endusamycin Stock Solution: Dissolve a known weight of Endusamycin in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
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Serial Dilutions: Perform two-fold serial dilutions of the Endusamycin stock solution in CAMHB directly in the wells of a 96-well plate.
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Inoculation: Dilute the standardized bacterial suspension and add it to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include positive (no drug) and negative (no bacteria) control wells.
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Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
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Determination of MIC: The MIC is the lowest concentration of Endusamycin that completely inhibits visible bacterial growth.
Visualizations
Caption: Workflow for the discovery and characterization of Endusamycin.
Caption: Generalized mechanism of action for a polyether ionophore like Endusamycin.
Conclusion
Endusamycin represents a polyether antibiotic with significant potential for development in both veterinary and human medicine. The protocols and data presented in this guide offer a foundational resource for researchers. The successful overproduction of Endusamycin through metabolic engineering highlights the feasibility of producing this compound on a larger scale. Future research should focus on a more detailed elucidation of its mechanism of action in tumor cells, preclinical evaluation of its efficacy and safety, and the exploration of its biosynthetic pathway to generate novel derivatives with improved therapeutic properties.
References
- 1. Polyether Ionophore Antibiotics Target Drug-Resistant Clinical Isolates, Persister Cells, and Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyether ionophores: broad-spectrum and promising biologically active molecules for the control of drug-resistant bacteria and parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agscientific.com [agscientific.com]
